(4-Chlorophenyl)(2-thienylmethylene)amine
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Overview
Description
(4-Chlorophenyl)(2-thienylmethylene)amine: is an organic compound that features a combination of a chlorophenyl group and a thienylmethylene group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(2-thienylmethylene)amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-thiophenemethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(2-thienylmethylene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (4-Chlorophenyl)(2-thienylmethylene)amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the creation of materials with desirable properties.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)(2-thienylmethylene)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
(4-Bromo-3-chlorophenyl)(2-thienylmethylene)amine: Similar structure with a bromine atom instead of chlorine.
(4-Chlorophenyl)(2-furylmethylene)amine: Similar structure with a furan ring instead of thiophene.
Uniqueness: (4-Chlorophenyl)(2-thienylmethylene)amine is unique due to the presence of both a chlorophenyl group and a thienylmethylene group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13533-31-8 |
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Molecular Formula |
C11H8ClNS |
Molecular Weight |
221.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H8ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
InChI Key |
SEJGFKXSPGDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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